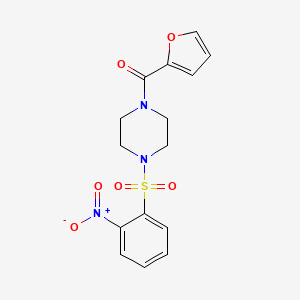

1-(furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine

Descripción

1-(Furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine is a piperazine derivative featuring two distinct substituents: a furan-2-carbonyl group at the 1-position and a 2-nitrobenzenesulfonyl group at the 4-position. This compound’s structural duality makes it a candidate for diverse biological applications, including enzyme inhibition, receptor modulation, or antimicrobial activity. Its synthesis likely involves nucleophilic substitution or coupling reactions to attach the substituents to the piperazine core .

Propiedades

IUPAC Name |

furan-2-yl-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O6S/c19-15(13-5-3-11-24-13)16-7-9-17(10-8-16)25(22,23)14-6-2-1-4-12(14)18(20)21/h1-6,11H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSMDSMCIKEEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine involves multiple steps, typically starting with the preparation of the individual functional groups followed by their assembly into the final compound. One common synthetic route includes the following steps:

Preparation of 2-furyl ketone: This can be achieved through the Friedel-Crafts acylation of furan with an appropriate acyl chloride.

Synthesis of 2-nitrophenylsulfonyl chloride: This involves the sulfonation of 2-nitrophenyl with chlorosulfonic acid.

Formation of piperazinyl intermediate: Piperazine is reacted with the 2-nitrophenylsulfonyl chloride to form the piperazinyl sulfonamide.

Coupling reaction: The final step involves the coupling of the 2-furyl ketone with the piperazinyl sulfonamide under basic conditions to yield this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Análisis De Reacciones Químicas

1-(furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The furyl group can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Hydrolysis: The ketone group can undergo hydrolysis under acidic or basic conditions to form carboxylic acids and alcohols.

Common reagents used in these reactions include hydrogen peroxide, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, and it is being investigated for its anti-inflammatory and anticancer properties.

Mecanismo De Acción

The mechanism of action of 1-(furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The nitrophenylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The piperazinyl moiety can interact with receptor sites, modulating signal transduction pathways. The overall effect of the compound depends on the specific biological context and the molecular targets involved .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs with Furanoyl-Piperazine Motifs

- 6-[4-(Furan-2-carbonyl)piperazin-1-yl]-2,3,5-trimethylpyrimidin-4(3H)-one (51) and 5-[4-(Furan-2-carbonyl)piperazin-1-yl]pyrazin-2(1H)-one (52): These compounds () share the furan-2-carbonyl-piperazine fragment but differ in the heterocyclic base (pyrimidinone or pyrazinone). While the target compound has a sulfonyl group, these analogs feature methyl or hydroxyl substituents. Biological testing revealed moderate activity in receptor-binding assays, suggesting the furanoyl-piperazine moiety enhances ligand-receptor interactions. However, the absence of a sulfonyl group may reduce metabolic stability compared to the target compound .

- 1-(9-Ethyl-9H-carbazol-3-yl)-3-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-urea (ECPU-0001): This carbazole-piperazine hybrid () uses the furanoyl-piperazine group as a linker. Its urea moiety enables hydrogen bonding with biological targets, while the carbazole enhances lipophilicity.

Piperazine Derivatives with Sulfonyl Groups

1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives (5a–g) :

These analogs () replace the nitrobenzenesulfonyl group with a 4-chlorobenzhydryl moiety. They exhibited potent cytotoxicity against cancer cell lines (e.g., IC₅₀ = 1.2–8.7 μM for HEPG2), attributed to the chlorobenzhydryl group’s hydrophobic interactions. The target compound’s nitrobenzenesulfonyl group may confer different solubility and toxicity profiles due to its polar nature .- 1-(3-{[(Furan-2-yl)methyl]sulfanyl}-4-nitrophenyl)-4-(4-methylbenzenesulfonyl)piperazine (): This compound shares the nitro and sulfonyl groups but includes a furan-methylsulfanyl linker. The sulfanyl group introduces redox activity, while the methylbenzenesulfonyl group reduces steric hindrance compared to the target’s nitrobenzenesulfonyl substituent. Such structural variations highlight how minor changes alter electronic properties and bioactivity .

1-(4-Methanesulfonyl-2-methyl-6-nitrophenyl)piperazine ():

This derivative features a methylsulfonyl group instead of benzenesulfonyl. The methylsulfonyl group’s smaller size may enhance membrane permeability but reduce target specificity compared to the nitrobenzenesulfonyl analog .

Nitro-Substituted Piperazine Derivatives

- 1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine (): The nitro group here is on the benzyl substituent rather than the sulfonyl group. The target compound’s nitro group on the sulfonyl ring may enhance π-π stacking in enzyme active sites .

1-(2-Methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine ():

This dopamine D2 receptor antagonist (Ki = 0.8 nM) demonstrates that nitro groups in ortho positions (as in the target compound) can optimize steric and electronic interactions with receptors. However, the methoxy group in this analog increases solubility, whereas the target’s sulfonyl group may prioritize stability .

Table 1: Key Properties of Selected Analogs

Key Findings and Implications

- Furan-2-carbonyl contributes to π-π interactions but may reduce metabolic stability compared to saturated acyl groups.

Biological Activity Trends :

Synthetic Considerations :

Actividad Biológica

1-(furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Piperazine ring : A six-membered ring containing two nitrogen atoms.

- Furan-2-carbonyl group : A five-membered aromatic ring with an oxygen atom and a carbonyl group.

- 2-Nitrobenzenesulfonyl moiety : A nitro group attached to a benzene ring, which is further connected to a sulfonyl group.

The molecular formula is with a molecular weight of 351.4 g/mol. Its synthesis typically involves the reaction of 1-(furan-2-ylmethyl)piperazine with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitrophenylsulfonyl group acts as an electrophile, enabling it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition of their activity, thereby altering cellular signaling pathways .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has shown the ability to inhibit cell proliferation in various cancer cell lines, including HeLa and MDA-MB-231 cells. The mechanism likely involves the disruption of critical signaling pathways that promote cell growth and survival .

Table 1: Anticancer Activity Data

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Table 2: Antimicrobial Activity Data

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the piperazine ring or modifications to the furan and sulfonyl groups can significantly influence biological activity.

Table 3: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Furan-2-ylmethyl)-4-(3-nitrophenyl)sulfonylpiperazine | Piperazine ring, furan group | Different nitrophenyl substitution |

| 4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine | Piperazine ring, oxan group | Different functional group |

| 1,4-Bis(furan-2-ylcarbonyl)piperazine | Two furan groups | Lacks nitrophenylsulfonyl moiety |

These variations indicate that the presence and position of functional groups are critical for enhancing binding affinity and biological activity against specific targets.

Case Studies

Several studies have focused on evaluating the biological effects of this compound:

- In Vitro Studies : Experiments conducted on various cancer cell lines have shown a dose-dependent inhibition of cell proliferation, correlating with increased apoptosis markers.

- In Vivo Studies : Preliminary animal studies suggest that administration of this compound can reduce tumor size in xenograft models, indicating its potential for further development as an anticancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.